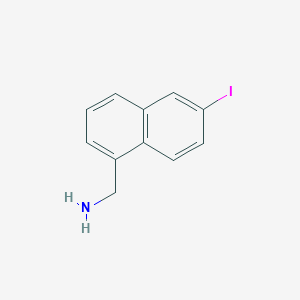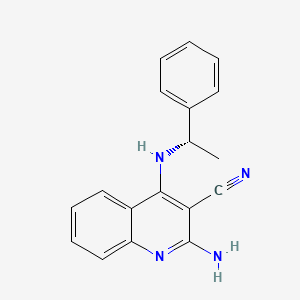
9-Benzyl-6-(2,2-dimethoxyethyl)-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Benzyl-6-(2,2-dimethoxyethyl)-9H-purine is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds, which play a crucial role in biochemistry, particularly in the structure of DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-6-(2,2-dimethoxyethyl)-9H-purine typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with benzyl halides and subsequent introduction of the dimethoxyethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases like sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
9-Benzyl-6-(2,2-dimethoxyethyl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The benzyl and dimethoxyethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
9-Benzyl-6-(2,2-dimethoxyethyl)-9H-purine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to naturally occurring purines.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 9-Benzyl-6-(2,2-dimethoxyethyl)-9H-purine involves its interaction with molecular targets such as enzymes or receptors. The benzyl and dimethoxyethyl groups can enhance binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by mimicking the natural substrate or by binding to the active site, thereby blocking the catalytic function.
Comparación Con Compuestos Similares
Similar Compounds
9-Benzyl-9H-purine: Lacks the dimethoxyethyl group, resulting in different chemical properties and reactivity.
6-(2,2-Dimethoxyethyl)-9H-purine: Lacks the benzyl group, affecting its binding affinity and specificity.
9-Benzyl-6-methyl-9H-purine: Contains a methyl group instead of the dimethoxyethyl group, leading to variations in its chemical behavior.
Uniqueness
9-Benzyl-6-(2,2-dimethoxyethyl)-9H-purine is unique due to the presence of both the benzyl and dimethoxyethyl groups, which confer distinct chemical properties and potential applications. The combination of these groups enhances its versatility in various chemical reactions and research applications.
Propiedades
Número CAS |
920503-24-8 |
|---|---|
Fórmula molecular |
C16H18N4O2 |
Peso molecular |
298.34 g/mol |
Nombre IUPAC |
9-benzyl-6-(2,2-dimethoxyethyl)purine |
InChI |
InChI=1S/C16H18N4O2/c1-21-14(22-2)8-13-15-16(18-10-17-13)20(11-19-15)9-12-6-4-3-5-7-12/h3-7,10-11,14H,8-9H2,1-2H3 |
Clave InChI |
MVENNHAGPYMGLI-UHFFFAOYSA-N |
SMILES canónico |
COC(CC1=C2C(=NC=N1)N(C=N2)CC3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[2-(5-Chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B11837937.png)

![[8,8'-Biquinoline]-7,7'-diol](/img/structure/B11837977.png)

![3-(3-Chlorophenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11837989.png)


